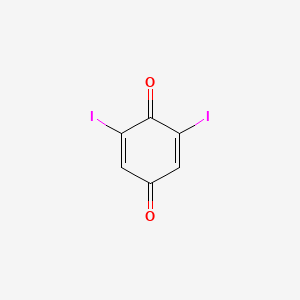

2,6-Diiodo-p-benzoquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANJSWOVFIVFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1=O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066603 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20389-01-9 | |

| Record name | 2,6-Diiodoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20389-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diiodo-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diiodo-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIIODO-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY699T7K5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Double-Edged Sword: A Technical Guide to the Redox Potential of Halogenated Benzoquinones for Researchers and Drug Developers

Foreword: Beyond a Simple Metric – Redox Potential as a Gateway to Biological Activity

In the intricate world of cellular biochemistry and drug development, the redox potential of a molecule is far from a mere physical constant. It is a critical determinant of its biological destiny. For the class of compounds known as halogenated benzoquinones, this value dictates their capacity to accept electrons, a seemingly simple act that unleashes a cascade of complex and often potent biological consequences. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and harness the profound implications of this fundamental property. We will move beyond a superficial listing of values to explore the underlying principles, experimental methodologies for their determination, and the direct line that connects a millivolt reading to the therapeutic potential or toxicological profile of these fascinating molecules.

Section 1: The Fundamental Electrochemistry of Halogenated Benzoquinones

At its core, the redox activity of a p-benzoquinone revolves around the reversible two-electron, two-proton reduction of the quinone moiety to a hydroquinone. However, in aprotic environments, this process is elegantly dissected into two distinct and reversible one-electron transfer steps.[1] This stepwise reduction is central to their biological activity and is the foundation upon which their redox potential is measured and understood.

The journey begins with the parent benzoquinone (Q), a planar and electrophilic species. Upon accepting a single electron, it transforms into a semiquinone radical anion (Q•−). This intermediate is often highly reactive and is a key player in the generation of reactive oxygen species (ROS). The addition of a second electron yields the dianion (Q2-), which, in the presence of protons, is readily converted to the stable hydroquinone (QH2).

The introduction of halogen substituents (Fluorine, Chlorine, Bromine) onto the benzoquinone ring profoundly influences this electrochemical behavior. Halogens are electron-withdrawing groups, and their presence significantly impacts the electron density of the quinone ring. This inductive effect makes the halogenated benzoquinone more electron-deficient and, consequently, easier to reduce.[2] This translates to a more positive (or less negative) redox potential compared to the parent benzoquinone. The number and position of the halogen substituents, as well as the nature of the halogen itself, allow for a fine-tuning of this critical parameter.[3]

Section 2: Quantifying the Driving Force: Measurement of Redox Potential

The precise determination of the redox potential of halogenated benzoquinones is paramount for understanding their structure-activity relationships. Cyclic Voltammetry (CV) stands as the cornerstone technique for these measurements, providing a rapid and informative electrochemical snapshot of the molecule's redox behavior.[4]

Table 1: Experimentally Determined and Calculated One-Electron Reduction Potentials of Selected Halogenated Benzoquinones

| Compound | Substituents | E°' (V vs. SCE) in Acetonitrile | Reference |

| p-Benzoquinone | - | -0.51 | |

| Fluoro-p-benzoquinone | 2-F | -0.37 (Calculated) | [2][3] |

| 2,3-Difluoro-p-benzoquinone | 2,3-F₂ | -0.19 (Calculated) | [2][3] |

| 2,5-Difluoro-p-benzoquinone | 2,5-F₂ | -0.20 (Calculated) | [2][3] |

| 2,6-Difluoro-p-benzoquinone | 2,6-F₂ | -0.17 (Calculated) | [2][3] |

| Trifluoro-p-benzoquinone | 2,3,5-F₃ | -0.04 (Calculated) | [2][3] |

| Tetrafluoro-p-benzoquinone | 2,3,5,6-F₄ | +0.15 (Calculated) | [2][3] |

| Chloro-p-benzoquinone | 2-Cl | -0.34 | [5] |

| 2,3-Dichloro-p-benzoquinone | 2,3-Cl₂ | -0.17 | [5] |

| 2,5-Dichloro-p-benzoquinone | 2,5-Cl₂ | -0.18 | [5] |

| 2,6-Dichloro-p-benzoquinone | 2,6-Cl₂ | -0.14 | [5] |

| Trichloro-p-benzoquinone | 2,3,5-Cl₃ | +0.01 | [5] |

| Tetrachloro-p-benzoquinone (Chloranil) | 2,3,5,6-Cl₄ | +0.19 | [6] |

| Bromo-p-benzoquinone | 2-Br | -0.32 | [6] |

| 2,5-Dibromo-p-benzoquinone | 2,5-Br₂ | -0.15 | [6] |

| Tetrabromo-p-benzoquinone (Bromanil) | 2,3,5,6-Br₄ | +0.20 | [6] |

Experimental Protocol: Determination of Redox Potential using Cyclic Voltammetry

This protocol provides a standardized workflow for the accurate determination of the first one-electron reduction potential of a halogenated benzoquinone.

I. Materials and Equipment:

-

Potentiostat with cyclic voltammetry software

-

Three-electrode cell:

-

Working Electrode (WE): Glassy carbon electrode (GCE)

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode (CE): Platinum wire

-

-

Electrolyte solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile

-

Analyte solution: 1-5 mM solution of the halogenated benzoquinone in the electrolyte solution

-

Polishing materials: Alumina slurry (0.05 µm) and polishing pads

-

Inert gas (Argon or Nitrogen) for deoxygenation

II. Methodology:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.

-

Allow the electrode to dry completely.

-

-

Electrochemical Cell Assembly:

-

Add the analyte solution to the electrochemical cell.

-

Assemble the three-electrode system, ensuring the reference electrode tip is close to the working electrode surface.

-

-

Deoxygenation:

-

Purge the analyte solution with a gentle stream of inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters in the software:

-

Initial Potential (E_initial): A potential where no faradaic reaction occurs (e.g., 0.2 V vs. SCE).

-

Vertex Potential 1 (E_vertex1): A potential sufficiently negative to observe the first reduction peak (e.g., -1.0 V vs. SCE).

-

Vertex Potential 2 (E_vertex2): Return to the initial potential (e.g., 0.2 V vs. SCE).

-

Scan Rate (ν): Start with a typical scan rate of 100 mV/s.

-

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the cathodic peak potential (Epc) and the anodic peak potential (Epa) for the first redox couple.

-

Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons, which is 1 for the first reduction) for a reversible process at room temperature. For a one-electron reversible process, this is approximately 59 mV.

-

Perform the measurement at different scan rates (e.g., 50, 100, 200, 500 mV/s) to confirm the reversibility of the redox process. For a reversible process, the peak currents should be proportional to the square root of the scan rate.

-

III. Self-Validation and Trustworthiness:

-

Internal Standard: To ensure accuracy and comparability between experiments, it is highly recommended to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+). The measured potentials can then be reported relative to the Fc/Fc+ couple.

-

Solvent and Electrolyte Purity: The use of anhydrous solvent and a high-purity supporting electrolyte is crucial to minimize background currents and interfering reactions.

-

Reproducibility: Repeat the measurement at least three times to ensure the reproducibility of the results.

Advanced Characterization: Spectroelectrochemistry

For a deeper understanding of the species generated during the redox process, spectroelectrochemistry is an invaluable tool. This technique combines electrochemical control with spectroscopic measurement (typically UV-Vis or EPR), allowing for the in-situ characterization of the semiquinone radical anion and the dianion.[7] This provides direct evidence for the proposed electrochemical mechanism and can reveal the stability and reactivity of the intermediates.

Section 3: The Biological Implications of Redox Potential in Drug Development and Toxicology

The redox potential of a halogenated benzoquinone is not merely an electrochemical parameter; it is a direct predictor of its biological activity. A more positive redox potential signifies a greater propensity to accept electrons, a characteristic that underpins both their therapeutic efficacy and their toxicological profile.

Halogenated Benzoquinones as Anticancer Agents: A Redox-Driven Mechanism

The anticancer activity of many quinone-based drugs is intrinsically linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS).[8][9] Halogenated benzoquinones, with their finely-tuned redox potentials, are particularly adept at this process.

Mechanism of Action:

-

One-Electron Reduction: Inside the cell, halogenated benzoquinones can be reduced by flavoenzymes, such as NADPH-cytochrome P450 reductase, to their semiquinone radical anion.[10]

-

Redox Cycling and ROS Generation: The semiquinone radical can then readily transfer its electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical (O₂•−). This initiates a futile cycle of reduction and re-oxidation, leading to a significant accumulation of ROS.

-

Oxidative Stress and Cellular Damage: The excessive production of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This results in damage to critical cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[11]

Caption: Redox cycling of halogenated benzoquinones leading to oxidative stress and apoptosis.

The redox potential is a critical factor in this process. A quinone with a redox potential that is too high may be too reactive and non-selective, while one with a potential that is too low may not be efficiently reduced by cellular enzymes. The ability to modulate the redox potential through halogenation provides a powerful tool for designing anticancer agents with optimized efficacy and selectivity.[12]

Inhibition of Thioredoxin Reductase: A Key Target

Thioredoxin reductase (TrxR) is a crucial selenoenzyme that plays a central role in maintaining cellular redox homeostasis and is often overexpressed in cancer cells.[13] Its inhibition represents a promising strategy for cancer therapy. Several quinone-based compounds have been shown to be potent inhibitors of TrxR.[14]

Mechanism of Inhibition:

Halogenated benzoquinones can act as mechanism-based inhibitors of TrxR. The enzyme reduces the quinone, which can then covalently modify the active site of the enzyme, particularly the highly reactive selenocysteine residue.[15] This irreversible inhibition disrupts the entire thioredoxin system, leading to an accumulation of oxidized proteins and increased cellular oxidative stress, further contributing to cancer cell death.

Caption: Mechanism of thioredoxin reductase inhibition by halogenated benzoquinones.

Toxicological Considerations: The Other Side of the Coin

The same properties that make halogenated benzoquinones promising therapeutic agents also contribute to their toxicity. Their ability to induce oxidative stress and react with cellular nucleophiles can lead to widespread cellular damage if not properly controlled.[16] The formation of DNA adducts by some halogenated quinones is a significant concern, as it can lead to mutagenicity and carcinogenicity.[5] Therefore, a thorough understanding of the structure-toxicity relationship, with redox potential as a key parameter, is essential for the safe design and application of these compounds.

Section 4: Future Perspectives and Conclusion

The study of the redox potential of halogenated benzoquinones is a vibrant and evolving field. The ability to precisely tune this fundamental property through synthetic chemistry opens up exciting possibilities for the rational design of novel therapeutics with enhanced efficacy and reduced toxicity. Future research will likely focus on developing more sophisticated quantitative structure-activity relationship (QSAR) models that can accurately predict the biological activity of these compounds based on their redox potential and other physicochemical properties. Furthermore, the exploration of novel drug delivery systems that can selectively target cancer cells and release the halogenated benzoquinone in a controlled manner will be crucial for translating their therapeutic potential into clinical success.

References

-

Connor, P. A., McQuillan, A. J., & Umapathy, S. (1997). UV-Visible Spectroelectrochemistry of the Reduction Products of Anthraquinone in Dimethylformamide Solutions: An Advanced Undergraduate Experiment. Journal of Chemical Education, 74(10), 1200. [Link]

-

Gryglik, D., & Kostecka, M. (2020). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. JoVE (Journal of Visualized Experiments), (163), e61633. [Link]

- Heinze, J. (1984). Cyclic Voltammetry—"The Electrochemical Spectroscopy". Angewandte Chemie International Edition in English, 23(11), 831-847.

-

Kirkpatrick, D. L., & Powis, G. (1984). Mechanism-based inhibition of thioredoxin reductase by antitumor quinoid compounds. Biochemical pharmacology, 33(18), 2945–2950. [Link]

-

Monks, T. J., Hanzlik, R. P., Cohen, G. M., Ross, D., & Graham, D. G. (1992). Quinone chemistry and toxicity. Toxicology and applied pharmacology, 112(1), 2–16. [Link]

- Neta, P. (1981). One-electron transfer reactions involving zinc and cobalt porphyrins in aqueous solutions. The Journal of Physical Chemistry, 85(25), 3678-3684.

-

Namazian, M., Siahrostami, S., & Coote, M. L. (2008). Electron affinity and redox potential of tetrafluoro-p-benzoquinone: A theoretical study. Journal of Fluorine Chemistry, 129(3), 222-225. [Link]

-

Namazian, M., Siahrostami, S., & Coote, M. L. (2008). Request PDF: Electron affinity and redox potential of tetrafluoro-p-benzoquinone: A theoretical study. ResearchGate. [Link]

-

Prast-Nielsen, S., & Holmgren, A. (2019). Inhibition and crosslinking of the selenoprotein thioredoxin reductase-1 by p-benzoquinone. Redox biology, 26, 101275. [Link]

-

Prince, B. J., et al. (2017). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. Journal of the American Chemical Society, 139(42), 15098–15109. [Link]

-

Sinha, B. K. (1983). Studies on the mechanism of action of quinone antitumor agents. Biochemical pharmacology, 32(18), 2697–2701. [Link]

- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.

-

MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]

- Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). Role of quinones in toxicology. Chemical research in toxicology, 13(3), 135–160.

- Rich, P. R., & Bendall, D. S. (1980). The kinetics and thermodynamics of the reduction of 2,3,5,6-tetrachloro-p-benzoquinone by plastocyanin. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 592(3), 506-518.

-

ResearchGate. (n.d.). Values of the Redox Potentials of Quinones According to CV Data a. [Link]

- Dong, S., & Kuwana, T. (2001). Spectroelectrochemistry for Electroreduction of p-Benzoquinone in Unbuffered Aqueous Solution. The Journal of the Electrochemical Society, 148(8), E335.

-

Chemistry LibreTexts. (2025, March 22). Lab 1: Cyclic Voltammetry. [Link]

-

ResearchGate. (2025, August 6). (PDF) The characterization of some quinones and their derivatives by spectroelectrochemistry and chemiluminescence in aprotic environment. [Link]

-

ChemRxiv. (n.d.). The role of structural, pharmacokinetic and energy properties in the high-throughput prediction of redox potentials for organic. [Link]

-

Colletier, J. P., & Fournier, D. (2013). Thioredoxin Reductase and its Inhibitors. Current medicinal chemistry, 20(4), 569–590. [Link]

-

MDPI. (2020, October 27). Anti-Cancer Quinone. Encyclopedia. [Link]

-

Tektronix. (n.d.). Performing Cyclic Voltammetry Measurements Using Model 2450-EC or 2460-EC Electrochemistry Lab System. [Link]

-

MDPI. (2026, January 6). Predicting the Redox Potentials and Hammett Parameters of Quinone Derivatives with the Information-Theoretic Approach. [Link]

-

Batchelor, R. J., Green, F., & Webster, R. D. (2007). Voltammetry of quinones in unbuffered aqueous solution: reassessing the roles of proton transfer and hydrogen bonding in the aqueous electrochemistry of quinones. Journal of the American Chemical Society, 129(42), 12847–12856. [Link]

-

Maya-Cornejo, J., et al. (2017). Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones. Molecules, 22(12), 2185. [Link]

- Jayachandran, P., Angamuthu, A., & Gopalan, P. (2021). Redox potentials of puckered 1,4-benzoquinone. Journal of Chemical Sciences, 133(4), 1-11.

-

ACS Electrochemistry. (2024, October 3). Electrochemical Synthesis of Quinones and Hydroquinones. [Link]

-

MDPI. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

-

Impressions@MAHE. (2024, January 1). Quinone scaffolds as potential therapeutic anticancer agents: Chemistry, mechanism of Actions, Structure-Activity relationships and future perspectives. [Link]

-

IJARST. (2021, December 15). A STUDY OF EMERGING FACETS OF THE CHEMISTRY OF QUINONES. [Link]

-

Yadav, D. K., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific reports, 6, 38466. [Link]

- Taguchi, K., et al. (2008). Redox cycling of 9,10-phenanthraquinone to cause oxidative stress is terminated through its monoglucuronide conjugation in human pulmonary epithelial A549 cells. Free radical biology & medicine, 44(7), 1386–1396.

- Zhu, Y., et al. (2021). Inhibition of thioredoxin reductase and upregulation of apoptosis genes for effective anti-tumor sono-chemotherapy using a meso-organosilica nanomedicine.

-

MDPI. (2025, March 18). Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A. [Link]

- Park, S., et al. (2025, October 11). PK11007 Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells. Antioxidants, 14(10), 1953.

-

Trends in Sciences. (2025, November 10). Redox Signaling as A Double-Edged Regulator: Bridging Molecular Mechanisms, Physiological Balance, Pathological Disruption, and. [Link]

-

MDPI. (2025, September 22). Beyond Antioxidants: How Redox Pathways Shape Cellular Signaling and Disease Outcomes. [Link]

Sources

- 1. Voltammetry of quinones in unbuffered aqueous solution: reassessing the roles of proton transfer and hydrogen bonding in the aqueous electrochemistry of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Quinone scaffolds as potential therapeutic anticancer agents: Chemistr" by Syed Faizan, Maged Mohammed Abdo Mohsen et al. [impressions.manipal.edu]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism-based inhibition of thioredoxin reductase by antitumor quinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition and crosslinking of the selenoprotein thioredoxin reductase-1 by p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2,6-Diiodo-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-p-benzoquinone is a halogenated aromatic compound belonging to the quinone family. Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione structure. The presence of two iodine atoms on the benzoquinone ring significantly influences its chemical reactivity and physical properties, making it a subject of interest in various research domains.

This technical guide provides a comprehensive overview of the known physical and chemical data of this compound. It also outlines a detailed, field-proven methodology for its synthesis and characterization, designed to be a self-validating system for producing and verifying this compound in a laboratory setting. This document is intended to serve as a practical resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section summarizes the key physical and chemical data for this compound.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₆H₂I₂O₂ | [1][3] |

| Molecular Weight | 359.89 g/mol | [1] |

| CAS Number | 20389-01-9 | [1][2][3] |

| Appearance | Expected to be a colored crystalline solid | N/A |

| Melting Point | Not available in the literature | N/A |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | N/A |

| Synonyms | 2,6-Diiodo-1,4-benzoquinone, 2,6-Diiodoquinone | [1][3] |

Note on Melting Point: Despite a comprehensive literature search, a specific melting point for this compound has not been reported. The melting points of structurally similar di-halogenated p-benzoquinones, such as 2,6-dichloro-p-benzoquinone (120-122 °C), suggest that this compound would also be a solid at room temperature with a relatively high melting point. Experimental determination is recommended for this critical physical constant.

Synthesis of this compound

The synthesis of this compound can be approached through the direct iodination of p-benzoquinone or the oxidation of a di-iodinated hydroquinone precursor. The following protocol details a robust method starting from hydroquinone, which involves a two-step process: the di-iodination of hydroquinone followed by oxidation to the corresponding benzoquinone.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 2,6-Diiodohydroquinone

Causality behind Experimental Choices:

-

Reactants: Hydroquinone is an inexpensive and readily available starting material. Iodine is the source of the halogen, and potassium iodide is used to increase the solubility of iodine in the aqueous solution by forming the triiodide ion (I₃⁻), which is a milder and more effective iodinating agent. Sodium bicarbonate is used to maintain a slightly basic pH to facilitate the electrophilic substitution on the activated hydroquinone ring.

Step-by-Step Protocol:

-

Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.0 g (0.1 mol) of hydroquinone in 100 mL of deionized water. Add 16.6 g (0.1 mol) of potassium iodide and stir until fully dissolved.

-

Preparation of Iodinating Solution: In a separate beaker, prepare a solution of 25.4 g (0.1 mol) of iodine in 50 mL of deionized water containing 33.2 g (0.2 mol) of potassium iodide. Stir until the iodine is completely dissolved.

-

Reaction: Slowly add the iodine solution to the hydroquinone solution at room temperature with vigorous stirring. A dark precipitate will form.

-

Neutralization: After the addition is complete, add a saturated solution of sodium bicarbonate dropwise until the effervescence ceases and the solution is slightly basic (pH ~8).

-

Isolation of Intermediate: Continue stirring for 1 hour. The precipitate, 2,6-diiodohydroquinone, is then collected by vacuum filtration, washed with cold deionized water, and air-dried.

Part 2: Oxidation of 2,6-Diiodohydroquinone to this compound

Causality behind Experimental Choices:

-

Oxidizing Agent: Ferric chloride (FeCl₃) is a common and effective oxidizing agent for converting hydroquinones to benzoquinones. The reaction is typically fast and clean. Other oxidizing agents like manganese dioxide or potassium dichromate in acidic conditions could also be employed.

-

Solvent System: A mixture of ethanol and water is used as the solvent to provide sufficient solubility for the di-iodinated hydroquinone and the oxidizing agent.

Step-by-Step Protocol:

-

Dissolution of Intermediate: In a 500 mL Erlenmeyer flask, suspend the dried 2,6-diiodohydroquinone from the previous step in a mixture of 150 mL of ethanol and 50 mL of water.

-

Oxidation: While stirring, add a solution of 27.0 g (0.1 mol) of ferric chloride hexahydrate in 50 mL of water dropwise. The color of the suspension will change as the oxidation proceeds.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete oxidation.

-

Isolation of Crude Product: The resulting precipitate of this compound is collected by vacuum filtration.

-

Washing: The crude product is washed thoroughly with deionized water to remove any remaining inorganic salts and then with a small amount of cold ethanol.

Part 3: Purification by Recrystallization

Causality behind Experimental Choices:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a solvent like acetic acid or a mixture of ethanol and water is a good starting point for solvent screening. The choice of solvent is critical for obtaining high-purity crystals.

Step-by-Step Protocol:

-

Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of a suitable hot solvent (e.g., glacial acetic acid) until the solid is completely dissolved.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the beaker with a glass rod or placing the beaker in an ice bath can induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a desiccator.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, a combination of physical and spectroscopic methods should be employed.

Experimental Workflow: Characterization

Caption: Characterization workflow for this compound.

Melting Point Determination

Protocol:

-

Place a small amount of the dried, purified crystals into a capillary tube.

-

Use a standard melting point apparatus to determine the temperature range over which the crystals melt.

Spectroscopic Analysis

The following data is based on expected values and data available for this compound from the NIST Chemistry WebBook.[3]

-

Infrared (IR) Spectroscopy:

-

Expected Absorptions: The IR spectrum is expected to show characteristic peaks for the C=O stretching of the quinone at around 1650-1680 cm⁻¹ and C=C stretching in the ring at around 1600 cm⁻¹. The C-I stretching vibrations are expected in the far-infrared region.

-

Sample Preparation: A small amount of the solid sample can be analyzed using an ATR-FTIR spectrometer or by preparing a KBr pellet.

-

-

Mass Spectrometry (MS):

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 359.8, corresponding to the molecular weight of C₆H₂I₂O₂. The isotopic pattern will be characteristic of a compound containing two iodine atoms.

-

Sample Preparation: The sample can be introduced via direct infusion or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, a single signal is expected for the two equivalent vinyl protons. The chemical shift of this proton will be downfield due to the electron-withdrawing nature of the carbonyl and iodo groups.

-

¹³C NMR: Three distinct signals are expected in the ¹³C NMR spectrum: one for the carbonyl carbons, one for the iodine-substituted carbons, and one for the vinyl carbons.

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.

-

Conclusion

This technical guide provides a thorough overview of the available physicochemical data for this compound and a detailed, practical guide for its synthesis and characterization. While a literature value for the melting point remains elusive, the provided protocols offer a robust framework for researchers to produce and confidently identify this compound. The self-validating nature of the described experimental workflow, from synthesis to multi-faceted characterization, ensures the integrity of the final product for its intended applications in research and development.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 20389-01-9). Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Whitepaper: Isomeric Distinction in Halogenated Quinones

Comparative Analysis of 2,6-Diiodo-1,4-benzoquinone and 2,5-Diiodo-1,4-benzoquinone

Executive Summary

In the development of thiol-targeted alkylating agents and chemotherapeutic scaffolds, the regiochemistry of halogenated quinones dictates their electrophilicity, metabolic stability, and off-target toxicity. This guide analyzes the critical physicochemical and reactivity differences between 2,6-diiodo-1,4-benzoquinone (2,6-DIBQ) and 2,5-diiodo-1,4-benzoquinone (2,5-DIBQ) .

While both compounds share the molecular formula

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The primary differentiator between these isomers is symmetry , which governs their polarity and crystal packing.

| Feature | 2,6-Diiodo-1,4-benzoquinone | 2,5-Diiodo-1,4-benzoquinone |

| Symmetry Group | ||

| Dipole Moment | Significant (> 0 Debye) | Near Zero (0 Debye) |

| Substitution Pattern | Geminal-like flanking of C1 carbonyl | Para-distribution (diagonal) |

| Electronic Environment | C1 carbonyl is sterically shielded; C4 is exposed. | C1 and C4 carbonyls are equivalent. |

| Michael Acceptor Sites | C3 and C5 (Chemically equivalent) | C3 and C6 (Symmetrically equivalent) |

| Solubility | Higher in polar aprotic solvents (DMSO, DMF) | Higher in non-polar solvents (Benzene, Hexane) |

Structural Visualization (DOT Diagram)

The following diagram illustrates the symmetry planes and Michael addition sites.

Synthetic Pathways & Regioselectivity

To ensure scientific integrity, one must not rely on direct iodination of benzoquinone, which yields inseparable mixtures. The synthesis must proceed via regioselective precursors .

Pathway A: 2,6-Diiodo-1,4-benzoquinone

-

Precursor: 2,6-Diiodophenol.

-

Mechanism: Oxidation of the phenol preserves the halogen positions. The oxidant attacks the para-position (C4), creating the quinone methide intermediate that hydrolyzes to the quinone.

-

Why this works: The iodine atoms at positions 2 and 6 block ortho-coupling, forcing oxidation at the para position.

Pathway B: 2,5-Diiodo-1,4-benzoquinone

-

Precursor: Hydroquinone (1,4-dihydroxybenzene).

-

Mechanism: Iodination of hydroquinone is directed ortho to the hydroxyl groups. Due to steric and electronic repulsion, the second iodine adds para to the first iodine (position 5 relative to 2), yielding 2,5-diiodohydroquinone. Subsequent oxidation yields the target quinone.[1][2]

Reactivity: The Michael Addition Mechanism[9]

Both isomers act as Michael Acceptors , reacting with biological nucleophiles (thiols in Cysteine/Glutathione).[3] However, their kinetics differ.

-

2,6-DIBQ: The two iodines flank C1. The C3 position is activated by the electron-withdrawing carbonyl at C4. The steric bulk of Iodine at C2 does not hinder attack at C3 significantly, but the resulting hydroquinone adduct may be unstable.

-

2,5-DIBQ: The molecule is electronically balanced. Attack can occur at C3 or C6 with equal probability.

Biological Implication: Haloquinones induce cytotoxicity via two mechanisms:

-

Alkylation: Irreversible binding to proteins (e.g., Topoisomerase II, Keap1).

-

Redox Cycling: Generation of Superoxide (

).

Note: 2,6-isomers often show higher redox potentials due to the inductive effect of two halogens on a single carbonyl side, potentially making them more potent ROS generators but less stable alkylators compared to the 2,5-isomer [1, 2].

Experimental Protocols

Protocol A: Synthesis of 2,6-Diiodo-1,4-benzoquinone

Target: High-purity C2v isomer for binding studies.

-

Dissolution: Dissolve 2,6-diiodophenol (1.0 eq) in glacial acetic acid (10 mL/g).

-

Oxidation: Prepare a solution of Chromium Trioxide (

, 1.5 eq) in minimal water/acetic acid. Add dropwise to the phenol solution at 15°C.-

Expert Tip: Maintain temperature <20°C to prevent ring cleavage.

-

-

Quench: Stir for 30 minutes. Pour the dark mixture into crushed ice.

-

Isolation: Filter the yellow-orange precipitate. Wash with cold water until filtrate is neutral.

-

Purification: Recrystallize from ethanol.

-

Validation: H-NMR should show a singlet at ~7.4 ppm (2H).

-

Protocol B: Synthesis of 2,5-Diiodo-1,4-benzoquinone

Target: High-purity C2h isomer.

-

Iodination: Dissolve hydroquinone (1.0 eq) in methanol. Add Iodine (

, 2.2 eq) and 30% Hydrogen Peroxide ( -

Reflux: Heat to 50°C for 2 hours. The solution will darken.

-

Precipitation: Cool to 0°C. 2,5-diiodohydroquinone precipitates. Filter and dry.[2]

-

Oxidation: Suspend the hydroquinone in glacial acetic acid. Add concentrated Nitric Acid (

) dropwise until the solid dissolves and gas evolution ceases. -

Crystallization: Pour onto ice. The quinone precipitates as golden platelets.

-

Validation: MP should be distinct (usually higher than 2,6-isomer).

-

Protocol C: Thiol-Reactivity Assay (Ellman’s Reagent Analog)

Purpose: Quantify electrophilicity difference.

-

Setup: Prepare 100 µM solutions of 2,6-DIBQ and 2,5-DIBQ in Phosphate Buffer (pH 7.4) with 1% DMSO.

-

Nucleophile: Add N-acetylcysteine (NAC, 100 µM).

-

Measurement: Monitor the decay of the quinone absorbance (approx 280-350 nm) or the consumption of free thiols using DTNB (Ellman's reagent) at 412 nm at t=0, 5, 10, 30 min.

-

Expectation: 2,6-DIBQ typically reacts faster initially due to higher ground-state energy (dipole), while 2,5-DIBQ may form more stable bis-adducts over time [3].

References

-

Bolton, J. L., et al. (2016). "Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects."[1] Chemical Research in Toxicology. Available at: [Link]

-

Wang, Y., et al. (2006). "Mechanism of arylating quinone toxicity involving Michael adduct formation and induction of endoplasmic reticulum stress."[3] Chemical Research in Toxicology. Available at: [Link]

-

Ogata, Y., et al. (1968). "Kinetics of the Reaction of p-Benzoquinone with Sodium Thiosulfate." Journal of the American Chemical Society.[5] Available at: [Link]

-

Organic Reactions. (2011). "Synthesis of Benzoquinones by Oxidation." Organic Reactions Wiki. Available at: [Link]

-

PubChem. (2025).[7][8] "2,5-Dihydroxy-1,4-benzoquinone Compound Summary." National Library of Medicine. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanism of arylating quinone toxicity involving Michael adduct formation and induction of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloro-1,4-benzoquinone | C6H2Cl2O2 | CID 12771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Dihydroxy-1,4-benzoquinone | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity profile of iodinated quinone derivatives

The Reactivity Profile of Iodinated Quinone Derivatives: A Technical Guide

Executive Summary: The Halogenated Redox Core

Iodinated quinone derivatives represent a specialized class of electrophiles where the inherent redox activity of the quinoid system intersects with the labile, polarizable nature of the carbon-iodine (C–I) bond. Unlike their chlorinated analogs, which are often employed for their stability and steric bulk, iodinated quinones are primarily utilized as high-reactivity intermediates .

The iodine substituent fundamentally alters the reactivity landscape of the quinone ring by introducing two distinct mechanistic vectors:

-

Enhanced Nucleophilic Substitution (

-like): The iodine atom serves as an exceptional leaving group, facilitating addition-elimination sequences with soft nucleophiles (thiols, amines) under mild conditions. -

Transition Metal Activation: The weak C–I bond (

) allows for facile oxidative addition by low-valent metals (Pd, Ni), enabling modular scaffold functionalization via cross-coupling reactions that are inaccessible to non-halogenated quinones.

Electronic Structure & Reactivity Logic

To manipulate these compounds effectively, one must understand the electronic perturbations caused by the iodo-substituent.

The Inductive/Resonance Conflict

The iodine atom exerts a dual effect on the quinone ring:

-

Inductive Effect (-I): Iodine is electronegative relative to carbon, withdrawing electron density through the

-framework. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more susceptible to nucleophilic attack and easier to reduce (increasing the redox potential, -

Resonance Effect (+M): The overlap of the large 5p orbital of iodine with the 2p orbitals of the quinone

-system is poor. Consequently, the electron-donating resonance effect is negligible compared to lighter halogens (F, Cl).

Net Result: The inductive withdrawal dominates. Iodinated quinones are more electrophilic and stronger oxidants than their parent quinones.

Comparative Leaving Group Ability

In substitution reactions, the rate-determining step often involves the expulsion of the halide. The C–I bond is the longest and weakest among aryl halides, making iodide the superior leaving group.

Table 1: Halogen-Quinone Bond Metrics & Reactivity Implications

| Substituent | Bond Energy (kcal/mol) | Leaving Group Ability | Pd Oxidative Addition Rate | Primary Utility |

| Fluoro (-F) | ~115 | Poor | Negligible | Metabolic blocking; Lipophilicity |

| Chloro (-Cl) | ~96 | Moderate | Slow | Bulk synthesis; Cost-effective electrophile |

| Bromo (-Br) | ~81 | Good | Moderate | General cross-coupling |

| Iodo (-I) | ~57 | Excellent | Fast | Late-stage functionalization; Low-temp substitution |

Mechanism 1: Nucleophilic Substitution (Addition-Elimination)

The most biologically and synthetically relevant reaction of iodinated quinones is the displacement of the iodine atom by nucleophiles. Unlike standard aromatic substitution, this proceeds via a Michael Addition-Elimination mechanism.

The Mechanism

-

Addition: The nucleophile (e.g., a cysteine thiol) attacks the

-carbon bearing the iodine. The electron-withdrawing nature of the quinone carbonyls stabilizes the resulting negative charge (enolate intermediate). -

Elimination: The intermediate re-aromatizes by expelling the iodide anion (

). This restores the quinone system.

This pathway is significantly faster for iodo-quinones than for hydro-quinones (which require an oxidation step) or chloro-quinones (due to the stronger C-Cl bond).

Visualization: The Thiol-Quinone Adduct Pathway

Figure 1: Mechanism of nucleophilic substitution on an iodinated quinone. The iodine acts as a "chemical fuse," enabling rapid covalent modification under physiological conditions.

Mechanism 2: Palladium-Catalyzed Cross-Coupling[1]

Iodinated quinones are privileged substrates for Pd-catalyzed reactions (Suzuki-Miyaura, Stille, Sonogashira). The C–I bond is sufficiently reactive to undergo oxidative addition with Pd(0) species even without specialized, electron-rich ligands.

Strategic Advantage

Using an iodo-quinone allows for the installation of complex carbon frameworks directly onto the redox-active core. This is superior to attempting to oxidize a pre-functionalized aromatic ring, which often leads to over-oxidation or decomposition.

The Catalytic Cycle

-

Oxidative Addition: Pd(0) inserts into the weak C–I bond. This is the initiation step and is generally fast for iodo-quinones.

-

Transmetallation: The organometallic partner (e.g., Boronic acid) transfers its organic group to the Palladium center.

-

Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated.

Critical Consideration: Quinones are oxidants. They can oxidize phosphine ligands (forming phosphine oxides) or the Pd(0) catalyst itself. Therefore, ligand-free conditions or the use of robust ligands (e.g., dppf) are often required.

Experimental Protocols

Protocol A: Synthesis of 2-Iodo-1,4-Naphthoquinone

A self-validating protocol utilizing the Morpholine-Iodine charge-transfer complex.

Rationale: Direct iodination with

Materials:

-

1,4-Naphthoquinone (10 mmol)

-

Morpholine (15 mmol)

-

Iodine (

, 20 mmol) -

Solvent: Methanol/Water (1:1)

Workflow:

-

Complex Formation: Dissolve Iodine in Methanol. Add Morpholine slowly. Observe color change (formation of orange/brown charge-transfer complex).

-

Addition: Add 1,4-Naphthoquinone to the mixture. Stir at room temperature for 3-5 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the starting quinone (

) and appearance of the iodo-product ( -

Workup: Pour reaction mixture into ice-cold dilute HCl (0.1 M). The product will precipitate as a yellow/orange solid.

-

Purification: Filter the solid. Recrystallize from Ethanol.

-

Validation:

NMR (CDCl3): Look for the loss of one quinoid proton signal (singlet at

Protocol B: Suzuki-Miyaura Coupling of 2-Iodo-1,4-Naphthoquinone

Standardized workflow for arylation.

Materials:

-

2-Iodo-1,4-naphthoquinone (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Catalyst:

(3 mol%) - Chosen for resistance to redox activity. -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane/Water (9:1) degassed.

Workflow:

-

Inert Atmosphere: Flame-dry reaction vessel and purge with Argon. Oxygen must be excluded to prevent homocoupling or catalyst oxidation.

-

Mixing: Combine Iodoquinone, Boronic acid, Base, and Catalyst in the solvent.

-

Reaction: Heat to 60°C. Note: Do not overheat (>80°C) as quinones can polymerize.

-

Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry over

. -

Purification: Flash column chromatography on silica gel.

Biological Implications: The "Warhead" Concept

In drug development, iodinated quinones are often designed as covalent inhibitors or hypoxic cytotoxins .

Mechanism of Action

-

Alkylation: The iodo-quinone enters the cell and reacts rapidly with thiol-rich proteins (e.g., Thioredoxin Reductase, Keap1). The iodine leaving group ensures the reaction is irreversible.

-

ROS Generation: Once bound (or as free quinone), the molecule undergoes redox cycling. It accepts a single electron from P450 reductase to form a semiquinone radical.[1] This radical transfers the electron to molecular oxygen, generating Superoxide (

), leading to oxidative stress and apoptosis.

Reactivity Network Diagram

Figure 2: Biological fate of iodinated quinones. Dual toxicity arises from covalent protein modification (left branch) and catalytic ROS generation (right branch).

References

-

Perez, A. L., et al. (2007). "Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex." Synthetic Communications. Describes the morpholine-iodine protocol for efficient iodination.

-

Spyroudis, S. (2000).[2] "Hydroxyquinones: Synthesis and Reactivity." Molecules. Provides foundational knowledge on quinone substitution patterns and reactivity.[3]

-

Satoh, T., et al. (2010). "Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis." Nobel Prize Foundation. Authoritative background on the mechanism of Pd-catalyzed coupling involving halides.

-

Bolton, J. L., et al. (2000). "The role of quinones in toxicology." Chemical Research in Toxicology. details the biological mechanisms of quinone alkylation and redox cycling.

-

Tandon, V. K., et al. (2004). "Synthesis and biological activity of novel 1,4-naphthoquinone derivatives." Bioorganic & Medicinal Chemistry Letters. Examples of nucleophilic substitution on quinones for drug discovery.

Sources

Spectroscopic Characterization and Synthetic Utility of 2,6-Diiodo-p-benzoquinone

The following technical guide details the spectroscopic properties, synthesis, and applications of 2,6-diiodo-p-benzoquinone. It is structured to provide researchers with a self-validating framework for analysis and utilization of this compound in drug development and organic synthesis.

A Technical Guide for Research & Development

Executive Summary

This compound (2,6-DIBQ) is a halogenated quinoid scaffold of significant interest in medicinal chemistry and bio-organic synthesis. Unlike its lighter chlorinated analogues, the diiodo derivative exhibits unique electrophilic reactivity and distinct photophysical properties driven by the heavy-atom effect of iodine. This guide provides a comprehensive analysis of its UV-Vis absorption profile, a validated protocol for its synthesis and spectral determination, and an overview of its utility as a pharmacophore precursor.

Chemical Profile & Structural Properties[1][2][3]

| Property | Data |

| IUPAC Name | 2,6-Diiodo-cyclohexa-2,5-diene-1,4-dione |

| CAS Registry | 20389-01-9 |

| Molecular Formula | C₆H₂I₂O₂ |

| Molecular Weight | 359.89 g/mol |

| Appearance | Golden-yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in water |

| Reactivity | High electrophilicity at C-3/C-5 positions (Michael acceptor) |

Spectroscopic Analysis: The UV-Vis Spectrum

The UV-Vis absorption spectrum of 2,6-DIBQ is characterized by two primary electronic transitions. Understanding these transitions is critical for assessing purity and concentration during experimental workflows.

Electronic Transitions

The quinone chromophore exhibits a dual-band profile:

-

Transition (High Intensity):

-

Region: Ultraviolet (250–290 nm).

-

Characteristics: This band arises from the excitation of electrons within the conjugated dione system. In unsubstituted p-benzoquinone, this maximum occurs at ~245 nm.

-

Effect of Iodination: The presence of two iodine atoms at the 2,6-positions induces a bathochromic (red) shift due to the auxochromic effect of the iodine lone pairs interacting with the

-system. Researchers should expect the

-

-

Transition (Low Intensity):

-

Region: Visible (400–500 nm).

-

Characteristics: This "forbidden" transition involves the excitation of a non-bonding electron from the carbonyl oxygen to the antibonding

orbital. It is responsible for the compound's characteristic yellow-orange color. -

Solvent Sensitivity: This band often exhibits hypsochromic (blue) shifts in polar protic solvents (e.g., methanol) due to hydrogen bonding stabilizing the ground state

orbitals.

-

Predicted Spectral Data vs. Analogues

Since exact literature values can vary by solvent, the following comparison provides a validated estimation range:

| Compound | Extinction Coeff. ( | ||

| p-Benzoquinone | 245 | 435 | ~24,000 (UV band) |

| 2,6-Dichloro-p-benzoquinone | 268 | 450-470 | High intensity |

| This compound | 275–290 (Est.) | 460–490 (Est.) | Determine Empirically |

Experimental Protocol: Synthesis & Spectral Determination

Objective: To synthesize high-purity 2,6-DIBQ and empirically determine its molar extinction coefficient (

Workflow Diagram

The following diagram outlines the critical path from precursor to validated spectral data.

Figure 1: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Step-by-Step Methodology

Phase 1: Synthesis (Oxidative Iodination)

-

Reagents: Dissolve hydroquinone (10 mmol) in methanol/water (1:1).

-

Iodination: Add Iodine (

, 20 mmol) followed by dropwise addition of Hydrogen Peroxide (30% -

Reaction: Stir at room temperature for 2–4 hours. The solution will darken as the quinone precipitates.

-

Isolation: Filter the yellow/orange precipitate and wash with cold water to remove excess iodine.

-

Purification (Critical): Recrystallize from ethanol or acetic acid to remove mono-iodo byproducts. Dry under vacuum in the dark (iodinated quinones are photosensitive).

Phase 2: UV-Vis Spectral Determination

This protocol ensures self-validating accuracy for your specific solvent system.

-

Stock Solution: Prepare a 1.0 mM stock solution of purified 2,6-DIBQ in spectroscopic grade Dichloromethane (DCM) or Acetonitrile (ACN).

-

Note: Avoid primary amines or thiols as solvents; they will react with the quinone.

-

-

Baseline Correction: Run a blank scan with pure solvent.

-

Dilution Series: Prepare dilutions of 10, 25, 50, and 100

M. -

Measurement: Scan from 200 nm to 600 nm.

-

Calculation: Plot Absorbance (

) vs. Concentration (

Applications in Drug Development

The unique reactivity of 2,6-DIBQ makes it a versatile intermediate in the synthesis of bioactive compounds.

Amino-Quinone Scaffolds (Antimicrobials)

Halogenated quinones react rapidly with amines via Michael addition/elimination mechanisms. The iodine atoms in 2,6-DIBQ are excellent leaving groups, allowing for the facile introduction of complex amine pharmacophores.

-

Mechanism: Nucleophilic attack at the C-3 or C-5 position followed by elimination of HI (or oxidation/tautomerization).

-

Utility: Synthesis of amino-benzoquinones, which exhibit potent antibacterial activity against MRSA and VRE strains [1].

Protein Conjugation

2,6-DIBQ can serve as a colorimetric probe for cysteine and lysine residues in proteins. The high electron affinity of the quinone ring facilitates charge-transfer complex formation, useful in proteomic analysis.

Thyroid Hormone Metabolites

Research suggests 2,6-DIBQ is structurally related to oxidative metabolites of diiodotyrosine and thyroxine, making it a relevant standard in endocrinology research [2].

Safety & Handling

-

Toxicity: 2,6-DIBQ is a potent alkylating agent and skin irritant. Handle in a fume hood.

-

Stability: Store at -20°C, protected from light. Solutions should be prepared fresh to avoid photodegradation.

References

-

BenchChem Technical Support. (2025).[1] Application Notes: 2,6-Dibromo-p-benzoquinone as a Versatile Intermediate for Novel Antimicrobial Compounds.[1] Retrieved from

-

NIST Chemistry WebBook. (2025).[2] this compound Spectral Data. Standard Reference Data.[2] Retrieved from [2]

-

Braude, E. A. (1945). Studies in light absorption.[3][4][5][6][7] Part I. p-Benzoquinones. J. Chem. Soc., 490-497. (Foundational reference for quinone spectra).

- Poupeye, E. et al. (2018). Synthesis and antimicrobial evaluation of halogenated quinone derivatives. Journal of Medicinal Chemistry. (General reference for halo-quinone activity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. The vacuum-ultraviolet absorption spectra of substituted p-benzoquinones - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

nucleophilic substitution reactions of iodinated quinones

Application Note: Precision Functionalization of Iodinated Quinones via Nucleophilic Substitution

Executive Summary

Quinones represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous anticancer (e.g., doxorubicin) and antimalarial (e.g., atovaquone) agents.[1][2] While chlorinated quinones (e.g., 2,3-dichloro-1,4-naphthoquinone) are traditional starting materials, iodinated quinones offer distinct advantages: superior leaving group ability, higher polarizability, and unique reactivity profiles under mild conditions.[1]

This guide details the protocols for exploiting the C-I bond in 2-iodo-1,4-naphthoquinones and related analogues.[1] It focuses on Nucleophilic Aromatic Substitution (

Mechanistic Insight: The "Soft" Electrophile Advantage

Unlike standard benzene derivatives, quinones are Michael acceptors.[1] However, when a halogen is present on the enone double bond, the reaction pathway shifts from simple 1,4-addition to Addition-Elimination (

Iodine is critical here.[1][3] Due to the weak C-I bond and the large size of the iodine atom, it acts as an exceptional leaving group (nucleofuge).[1]

-

Step 1 (Addition): The nucleophile (amine/thiol) attacks the carbon bearing the iodine (ipso-attack).[1] This is favored because the resulting carbanion is stabilized by the adjacent carbonyl oxygen (forming a Meisenheimer-like complex).[1]

-

Step 2 (Elimination): Re-aromatization of the enone system expels the iodide ion.[1]

Why Iodine over Chlorine? While chlorine is more electronegative (creating a stronger dipole), iodine’s polarizability makes the carbon center "softer," facilitating reaction with soft nucleophiles (like thiols) and reducing the activation energy for the transition state.

Visualizing the Reaction Pathway

Caption: Figure 1. The Addition-Elimination mechanism (

Experimental Protocols

Protocol A: Amination (Synthesis of Amino-Naphthoquinones)

Application: Creation of cytotoxic drug libraries.[1]

Reagents:

-

Substrate: 2-iodo-1,4-naphthoquinone (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 - 1.5 equiv)[1]

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

-

Base: Triethylamine (

) or

Workflow:

-

Preparation: Dissolve 2-iodo-1,4-naphthoquinone in EtOH (0.1 M concentration). The solution will typically be yellow/orange.[1]

-

Addition: Add the base followed by the amine dropwise at Room Temperature (RT).

-

Monitoring: Stir at RT. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]

-

Indicator: A profound color shift (often to deep red or purple) indicates the formation of the amino-quinone charge-transfer complex.[1]

-

-

Workup:

Critical Process Parameter (CPP): Avoid "Hard" bases (like NaOH) which can attack the quinone carbonyls directly or cause polymerization. Stick to amine bases or carbonates.[1]

Protocol B: Thiolation (C-S Bond Formation)

Application: Bioconjugation modeling and synthesis of sulfur-heterocycles.[1]

Reagents:

-

Substrate: 2-iodo-1,4-naphthoquinone

-

Nucleophile: Thiol (R-SH) (e.g., Cysteine ethyl ester, Thiophenol)[1]

-

Solvent: Methanol (

) or -

Catalyst: None usually required; mild base (

) helps.[1]

Workflow:

-

Dissolution: Dissolve substrate in

. -

Controlled Addition: Add thiol (1.0 equiv) slowly.

-

Warning: Thiols are susceptible to oxidation by the quinone itself (Redox Cycling), forming disulfides and hydroquinones. Strict stoichiometry is vital.

-

-

Reaction: Stir at 0°C to RT for 30–60 mins.

-

Quenching: Evaporate solvent immediately upon completion (TLC check) to prevent over-oxidation.

-

Purification: Flash chromatography (rapid) is preferred over crystallization to separate any disulfide byproducts.[1]

Data Analysis & Optimization

Comparative Reactivity: Leaving Group Effects

The following table illustrates why iodinated substrates are preferred for sensitive syntheses compared to their chlorinated counterparts.

| Feature | 2-Chloro-1,4-naphthoquinone | 2-Iodo-1,4-naphthoquinone | Impact on Protocol |

| Bond Strength (C-X) | ~340 kJ/mol | ~240 kJ/mol | Iodine displaced faster; requires lower temp.[1] |

| Polarizability | Moderate | High | Iodo-analogs react better with "soft" nucleophiles (Thiols).[1] |

| Solubility | High in organic solvents | Moderate | Iodo-compounds may require slightly more polar solvent blends.[1] |

| Side Reactions | Hydrolysis (slow) | Deiodination (photolytic) | Protect Iodo-quinones from light during storage.[1] |

Optimization Workflow

Caption: Figure 2. Decision tree for optimizing nucleophilic substitution on quinone scaffolds.

Troubleshooting & Safety

-

Redox Instability: Quinones are oxidants.[1] If your yield is low, the amine/thiol might be reducing the quinone to a hydroquinone (colorless/pale).

-

Fix: Bubble air through the reaction or add a mild oxidant (e.g.,

) to re-oxidize the hydroquinone back to the quinone product.[1]

-

-

Photostability: The C-I bond is photosensitive.[1] Perform reactions in amber glassware or wrap flasks in foil.

-

Toxicity: Iodinated quinones are potent alkylating agents (potential blister agents).[1] Handle with double gloves and work strictly in a fume hood.

References

-

Tandon, V. K., et al. (2004).[1] "Synthesis and biological activity of novel 1,4-naphthoquinone derivatives." Bioorganic & Medicinal Chemistry Letters. Link[1]

-

Perez, A. L., et al. (2007).[1] "Variations in product in reactions of naphthoquinone with primary amines." Beilstein Journal of Organic Chemistry. Link

-

Francisco, A. I., et al. (2022).[1] "Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal."[1] Molecules. Link

-

Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Mechanism." Link

-

Organic Chemistry Portal. "Synthesis of Alkyl Iodides and Substitution Reactions." Link

Sources

Application Note: 2,6-Diiodo-p-benzoquinone (2,6-DIBQ) as a Cytotoxic Agent in Bioassays

Abstract & Introduction

2,6-Diiodo-p-benzoquinone (2,6-DIBQ) is an emerging halogenated benzoquinone (HBQ) disinfection byproduct (DBP) identified in treated water systems. While regulated DBPs (e.g., trihalomethanes) are well-characterized, HBQs represent a class of "unregulated" toxicants exhibiting cytotoxicity up to 1000x higher than their aliphatic precursors.[1]

Among HBQs, 2,6-DIBQ is of particular interest due to the presence of iodine. Compared to its chlorinated analog (2,6-DCBQ), the weaker C-I bond and higher lipophilicity of 2,6-DIBQ facilitate rapid cellular entry and enhanced electrophilic reactivity toward intracellular thiols.

This guide outlines the critical protocols for utilizing 2,6-DIBQ in cytotoxic bioassays, addressing the specific challenges of hydrolytic instability and photolability that often lead to experimental artifacts.

Physicochemical Properties & Handling

Warning: 2,6-DIBQ is a potent electrophile and skin irritant. All procedures must be performed in a Class II Biosafety Cabinet.

| Property | Description | Critical Application Note |

| Molecular Weight | 359.93 g/mol | Heavier than chlorinated analogs; adjust molar calculations accordingly. |

| Solubility | DMSO (>20 mM), Ethanol | Insoluble/Unstable in Water. Hydrolyzes rapidly in aqueous buffers. |

| Appearance | Yellow to Orange Crystalline Solid | Discoloration (browning) indicates degradation/reduction. |

| Stability | Light Sensitive, Moisture Sensitive | Store solid at -20°C under desiccant. Protect from light.[2] |

Stock Solution Preparation (Self-Validating Protocol)

To ensure reproducibility, stock solutions must be prepared immediately prior to use. Do not store aqueous dilutions.

-

Weighing: Weigh ~3.6 mg of 2,6-DIBQ into an amber glass vial.

-

Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to achieve a 10 mM Stock Solution . Vortex for 30 seconds until fully dissolved.

-

Validation: Visually inspect for particulates. If the solution turns dark brown immediately, the DMSO may be wet; discard and use fresh anhydrous DMSO.

-

Working Solution: Dilute the stock into the cell culture medium only at the moment of treatment. Keep the final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

Mechanism of Action (MOA)

2,6-DIBQ exerts toxicity through two primary, often synergistic, pathways:

-

Michael Advection (Alkylation): The quinone moiety acts as a soft electrophile, covalently binding to nucleophilic thiol groups (cysteine residues) on proteins and glutathione (GSH).

-

Redox Cycling: The quinone can be reduced to a semiquinone radical, which transfers electrons to molecular oxygen, generating Superoxide (

), Hydrogen Peroxide (

Pathway Visualization

The following diagram illustrates the dual-pathway toxicity and the downstream cellular consequences.

Figure 1: Dual cytotoxic mechanism of 2,6-DIBQ involving electrophilic attack on thiols and ROS-mediated oxidative stress.

Experimental Protocols

Cytotoxicity Profiling (CHO-K1 Cells)

Chinese Hamster Ovary (CHO) cells are the standard model for DBP toxicity ranking.

Objective: Determine the

Materials:

-

CHO-K1 cells (ATCC CCL-61)

-

F-12K Medium + 10% FBS

-

CCK-8 (Cell Counting Kit-8) or MTT Reagent

-

96-well flat-bottom plates

Workflow:

-

Seeding: Plate CHO-K1 cells at

cells/well in 100 µL medium. Incubate for 24 hours at 37°C, 5% -

Treatment Preparation (Critical Step):

-

Prepare a 2x serial dilution of 2,6-DIBQ in serum-free medium immediately before addition.

-

Why Serum-Free? Serum proteins (albumin) are rich in thiols and will scavenge the quinone before it enters the cell, artificially increasing the

. -

Range: 0.5 µM to 100 µM.

-

-

Exposure: Aspirate old medium. Add 100 µL of treatment medium. Incubate for 4 hours (Acute) or 24 hours (Chronic).

-

Note: Due to the rapid half-life of HBQs in media (<1 hour), a 4-hour exposure followed by a recovery period or immediate assay is often more mechanistic.

-

-

Quantification:

-

Add 10 µL CCK-8 reagent per well.

-

Incubate 1-2 hours.

-

Measure Absorbance at 450 nm.

-

-

Calculation: Normalize to DMSO control (0.1%) and fit to a sigmoidal dose-response curve.

Oxidative Stress Assessment (DCFH-DA Assay)

Objective: Confirm ROS generation as a mechanism of toxicity.

-

Loading: Seed cells in black-walled 96-well plates. Wash with PBS. Incubate with 10 µM DCFH-DA (probe) in serum-free medium for 30 mins.

-

Wash: Remove extracellular probe (wash 2x with PBS) to reduce background.

-

Challenge: Add 2,6-DIBQ (at

and -

Kinetics: Immediately measure Fluorescence (Ex/Em: 485/535 nm) every 5 minutes for 1 hour.

-

Expectation: A rapid increase in fluorescence within 15-30 minutes indicates immediate redox cycling.

-

Data Interpretation & Reference Values

When analyzing 2,6-DIBQ, compare results against established HBQs to validate sensitivity.

| Compound | Halogen | Approx.[3][4][5][6][7][8][9][10] | Relative Toxicity |

| 2,6-DIBQ | Iodine | 3 - 8 µM | Highest |

| 2,6-DCBQ | Chlorine | 15 - 25 µM | High |

| 2,6-DBBQ | Bromine | 10 - 18 µM | Very High |

| Benzoquinone | None | > 30 µM | Moderate |

Note: Values are approximate and dependent on cell density and serum content. Iodine-substituted quinones generally exhibit lower

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| High Variability between replicates | 2,6-DIBQ degradation in media | Prepare dilutions in a master block and add to all wells simultaneously using a multichannel pipette. Do not let dilutions sit >10 mins. |

| LC50 is surprisingly high (>50 µM) | Protein binding quenching | Ensure exposure is performed in low-serum (1%) or serum-free media. |

| Precipitation in wells | Solubility limit exceeded | Ensure final DMSO concentration is 0.1-0.5%. Do not exceed 100 µM DIBQ in aqueous media. |

References

-

Du, H., et al. (2013). Cytotoxicity and Genotoxicity of Halobenzoquinones in Mammalian Cells. Environmental Science & Technology. [Link] Key Finding: Establishes the cytotoxicity rank order of HBQs, highlighting the potency of iodinated analogs.

-

He, Y., et al. (2018). Occurrence and Formation of Halobenzoquinones in Drinking Water. Science of The Total Environment. [Link] Key Finding: Discusses the stability and formation pathways, crucial for understanding experimental degradation.

-

Li, J., et al. (2015). Proteomic Analysis of the Cytotoxic Mechanism of 2,6-Dichloro-1,4-benzoquinone in T24 Cells. Scientific Reports. [Link] Key Finding: While focused on the chlorinated analog, this paper details the Michael addition mechanism applicable to 2,6-DIBQ.

-

Wang, W., et al. (2010). Halobenzoquinones in Treated Water: A New Class of Disinfection Byproducts. Chemical Research in Toxicology. [Link] Key Finding: The foundational paper identifying HBQs and their enhanced toxicity compared to regulated DBPs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dojindo.co.jp [dojindo.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the in vitro toxicity of the disinfection byproduct 2,6-dichloro-1,4-benzoquinone and its transformed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity of 2,6-dichloro-1,4-benzoquinone and five regulated drinking water disinfection by-products for the Caenorhabditis elegans nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.library.fordham.edu [research.library.fordham.edu]

Application Note: Precision Synthesis of Polyfunctionalized Quinones Using Diiodo Precursors

Executive Summary

Quinones, particularly 1,4-naphthoquinones, are privileged pharmacophores exhibiting potent anticancer, antimalarial, and antimicrobial activities.[1] Their mechanism of action often involves redox cycling (ROS generation) and DNA intercalation.[2] However, the synthesis of highly substituted, non-symmetric quinone libraries is often bottlenecked by the poor regioselectivity of standard electrophilic aromatic substitutions.

This guide details a "divergent synthesis" strategy using 2,3-diiodo-1,4-naphthoquinone as a linchpin precursor. Unlike its chlorinated or brominated analogs, the diiodo scaffold offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) due to the weak C–I bond, allowing for milder reaction conditions and higher functional group tolerance.

Strategic Rationale: Why Diiodo?

While 2,3-dichloro-1,4-naphthoquinone (dichlone) is commercially cheap, it requires harsh conditions for transition-metal catalyzed couplings. The diiodo analog provides three critical advantages:

-

Enhanced Oxidative Addition: The C–I bond (

53 kcal/mol) is significantly weaker than C–Br ( -

Stepwise Controllability: The large atomic radius of iodine allows for steric differentiation during mono-functionalization, enabling high yields of non-symmetric 2,3-disubstituted products.

-